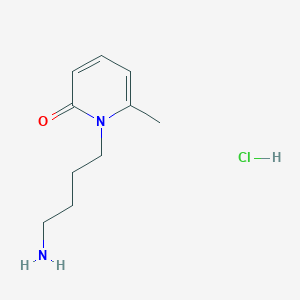

1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one hydrochloride

Description

Properties

IUPAC Name |

1-(4-aminobutyl)-6-methylpyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O.ClH/c1-9-5-4-6-10(13)12(9)8-3-2-7-11;/h4-6H,2-3,7-8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFGHNPECJFHNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(=O)N1CCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.

Substitution Reactions: The introduction of the aminobutyl group and the methyl group is achieved through substitution reactions. These reactions often require specific catalysts and conditions to ensure the correct positioning of the substituents.

Hydrochloride Salt Formation: The final step involves the conversion of the free base into its hydrochloride salt by reacting it with hydrochloric acid. This step enhances the compound’s solubility and stability.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides, which may have different biological activities.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

Substitution: The aminobutyl group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Overview:

This compound serves as a versatile building block in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that enhance biological activity and selectivity.

Applications:

- Anticancer Agents: Research indicates that derivatives of this compound exhibit inhibitory effects on cancer cell proliferation. For instance, analogues have been synthesized that target specific enzymes involved in cancer progression, such as macrophage migration inhibitory factor (MIF) and d-dopachrome tautomerase (d-DT) .

- Antiviral and Antibacterial Activity: The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate biological membranes and interact with viral and bacterial targets .

Case Study:

A study demonstrated the synthesis of a series of thiophene derivatives that showed potent activity against MIF, with IC50 values ranging from 7.2 to 27 μM, indicating their potential as therapeutic agents .

Organic Synthesis

Overview:

4-(Chloromethyl)-2-(trifluoromethyl)thiophene acts as an important intermediate in the synthesis of complex organic molecules.

Applications:

- Synthesis of Heterocycles: The compound is utilized in the formation of various heterocyclic compounds through cyclization reactions. It has been shown to yield high percentages when reacted with different acyl chlorides .

- Building Block for Complex Molecules: Its reactive chloromethyl group allows for further functionalization, making it a valuable precursor in organic synthesis .

Material Science

Overview:

The unique properties of 4-(Chloromethyl)-2-(trifluoromethyl)thiophene make it suitable for applications in material science.

Applications:

- Development of Advanced Materials: The compound is used in creating polymers and liquid crystals, which are essential for electronic applications due to their stability and performance characteristics .

- Nanotechnology: Its chemical structure facilitates the design of nanomaterials with specific electrical and optical properties, which are critical in various technological applications .

Data Table: Applications Summary

Mechanism of Action

The mechanism of action of 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems by binding to receptors and altering their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in neuropharmacology.

Comparison with Similar Compounds

1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one hydrochloride can be compared with other similar compounds, such as:

Pyrrolidine Derivatives: Compounds with a similar pyridine ring structure, used in various medicinal chemistry applications.

Cyanamide Derivatives: Compounds that share some synthetic pathways and are used in different industrial applications.

The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse applications in scientific research and industry.

Biological Activity

Overview

1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one hydrochloride is a compound that has attracted attention for its diverse biological activities. Its unique structure, characterized by an aminobutyl group attached to a dihydropyridinone ring, suggests potential applications in various fields such as neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and therapeutic implications.

- IUPAC Name : 1-(4-Aminobutyl)-6-methylpyridin-2-one

- Molecular Weight : 180.25 g/mol

- CAS Number : 1176712-56-3

This compound exhibits its biological effects through multiple mechanisms:

- Receptor Interactions : The compound interacts with various neurotransmitter receptors, including:

- Nicotinic receptors

- Imidazoline I1 and I2 receptors

- α2-adrenergic receptors

- Glutamate NMDAr receptors

- Serotonin 5-HT2A and 5HT-3 receptors.

These interactions suggest a role in modulating neurotransmitter systems, which may contribute to its neuroprotective effects.

Cellular Effects

Research indicates that this compound has significant effects on different cell types:

- Neuroprotection : It has been shown to protect neurons in models of excitotoxicity and ischemia, suggesting potential therapeutic applications in neurodegenerative diseases.

- Apoptosis Induction : Preliminary studies indicate that it may induce apoptosis in cancer cells by affecting mitochondrial membrane potential and activating caspase pathways .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that the compound significantly reduced neuronal death in models of oxidative stress. The underlying mechanism was linked to its ability to enhance the synthesis of neuroprotective factors and inhibit apoptotic pathways.

Case Study: Antitumor Activity

Another investigation focused on the compound's antitumor properties. In vitro assays demonstrated that treatment with varying concentrations led to a dose-dependent increase in apoptotic cell death in HepG2 liver cancer cells. The study highlighted alterations in mitochondrial function as a critical aspect of the compound's mechanism .

Q & A

Q. Q1. What are the recommended synthetic routes for 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves cyclization of precursors followed by hydrochlorination. For example, analogous compounds (e.g., 6-methyl-1,4-oxazepane hydrochloride) are synthesized via cyclization of amines with ketones or aldehydes under acidic conditions, followed by HCl salt formation to enhance solubility . Optimization strategies include:

Q. Q2. How should researchers characterize the structural and purity profile of this compound?

Methodological Answer: A multi-technique approach is essential:

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles .

- HPLC-MS : Employ C18 columns with ammonium acetate buffer (pH 6.5) for retention time consistency and MS detection for impurity identification .

- NMR Spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm amine protonation and dihydropyridinone ring conformation .

Q. Q3. What are the solubility and stability considerations for this hydrochloride salt in aqueous and organic solvents?

Methodological Answer:

- Solubility : Hydrochloride salts generally exhibit high aqueous solubility. Test solubility in PBS (pH 7.4) and DMSO for biological assays. Precipitation in alkaline buffers (pH > 8) is common due to deprotonation .

- Stability : Store at 2–8°C in airtight containers with desiccants. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .

Q. Table 1: Stability under Various Conditions

| Condition | Degradation (%) | Key Degradants |

|---|---|---|

| 25°C, dry | <2% (4 weeks) | None detected |

| 40°C/75% RH | 12% (4 weeks) | Oxidized dihydropyridinone |

| Light exposure | 5% (4 weeks) | Ring-opened byproducts |

Q. Q4. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. Q1. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

- Dynamic Effects in NMR : Protonation states or conformational flexibility (e.g., dihydropyridinone ring puckering) may cause NMR signal splitting. Compare with DFT-calculated chemical shifts .

- XRD Refinement : Use SHELXL’s TWIN/BASF commands to model disorder or twinning artifacts in crystalline samples .

Q. Q2. What methodologies are suitable for evaluating the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips and measure binding kinetics (ka/kd) in real-time .

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-receptor interactions, focusing on the aminobutyl side chain’s flexibility .

Q. Q3. How can crystallographic data be leveraged to improve the compound’s bioactivity profile?

Methodological Answer:

Q. Q4. What advanced techniques are recommended for impurity profiling during scale-up synthesis?

Methodological Answer:

- LC-HRMS : Use high-resolution mass spectrometry to detect trace impurities (e.g., dimerization byproducts) with ppm-level accuracy .

- Synthetic Route Evaluation : Replace hazardous reagents (e.g., thionyl chloride) with greener alternatives (e.g., HCl gas) to minimize toxic impurities .

Q. Table 2: Common Impurities and Mitigation Strategies

| Impurity Type | Source | Mitigation Strategy |

|---|---|---|

| Oxidized dihydropyridinone | Air exposure | Use nitrogen sparging during synthesis |

| Alkyl chloride byproducts | Excess HCl | Neutralize with NaHCO₃ post-reaction |

| Unreacted precursors | Incomplete cyclization | Optimize reaction time/temperature |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.